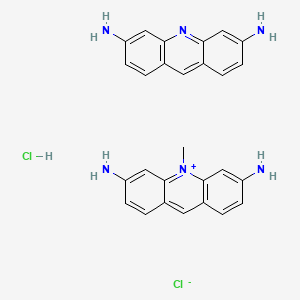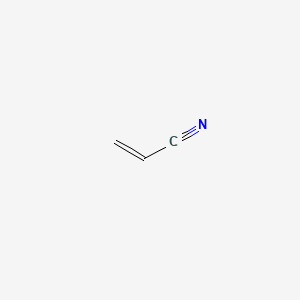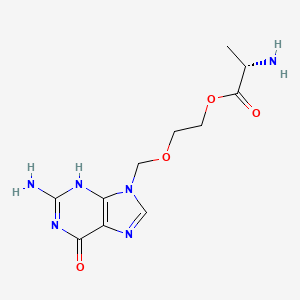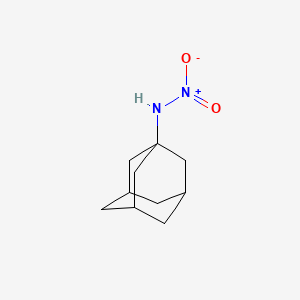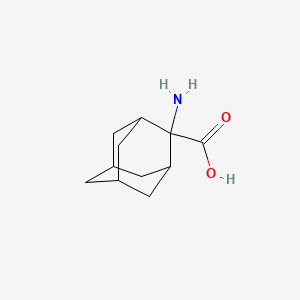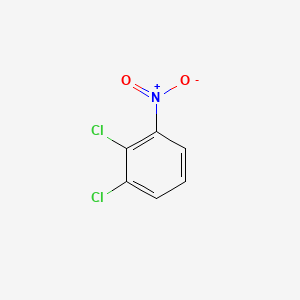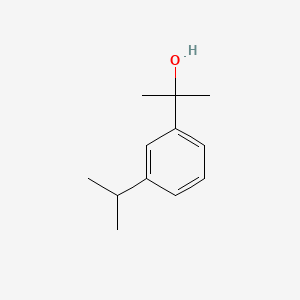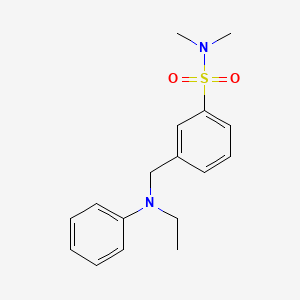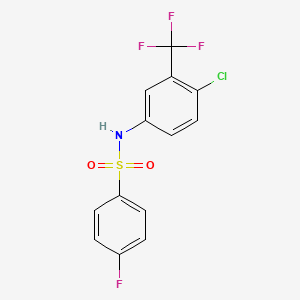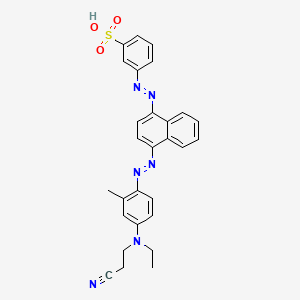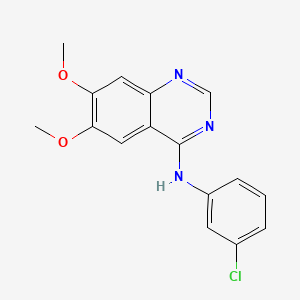
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine
Overview
Description
AG-1478, also known as Tyrphostin AG-1478, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been widely used in scientific research to study the role of EGFR in various cellular processes, including cell growth, differentiation, and survival. AG-1478 has shown significant potential in cancer research due to its ability to block EGFR activation, which is often overexpressed in many types of cancer .
Mechanism of Action
Target of Action
The primary target of AG-1478 is the EGFR (ErbB1) . EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation . AG-1478 selectively inhibits EGFR with an IC50 of about 3 nM in vitro .
Mode of Action
AG-1478 acts by inhibiting the tyrosine kinase activity of EGFR . It blocks the activation of EGFR, thereby preventing the phosphorylation of the receptor . This inhibition disrupts the downstream signaling pathways that are activated by EGFR, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR by AG-1478 affects several downstream signaling pathways. These include the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . By inhibiting EGFR activation, AG-1478 prevents the activation of these pathways, thereby inhibiting the cellular processes they regulate .
Pharmacokinetics
It is known that the compound is soluble in dmso at 10mg/ml . It is supplied as a powder that can be dissolved in DMSO to make a stock solution . The compound is stable for 24 months in lyophilized form and for 3 months in solution .
Result of Action
The inhibition of EGFR by AG-1478 leads to a decrease in cell proliferation and survival . This makes AG-1478 a potential therapeutic agent for diseases characterized by overactive EGFR signaling, such as certain types of cancer .
Action Environment
The efficacy and stability of AG-1478 can be influenced by various environmental factors. For instance, the compound should be stored at or below -20ºC and protected from light to prevent loss of potency . Furthermore, the compound’s action can be influenced by the concentration of EGFR in the cells, as well as the presence of other signaling molecules .
Biochemical Analysis
Biochemical Properties
AG-1478 is a selective EGFR tyrosine kinase inhibitor with an inhibition constant (Ki) of 10 nM . It suppresses proliferation and cell-cycle progression . The compound is cell-permeable and active in vivo . It interacts with the EGFR, a receptor tyrosine kinase, and inhibits its activation .
Cellular Effects
AG-1478 has been shown to substantially block EGFR activation in cells . It suppresses proliferation and cell-cycle progression . In addition to EGFR, AG-1478 also inhibits ErbB4 activation induced by radiation in cancer cells . It has been reported to have antiviral effects against hepatitis C virus (HCV) and encephalomyocarditis virus (EMCV) .
Molecular Mechanism
AG-1478 works as an ATP-competitive inhibitor of EGFR . Its mechanism of inhibition likely mimics that of the related compound, 4-(3-chloroanilino)quinazoline (CAQ), a competitive inhibitor with respect to ATP . It also downregulates ARF1 activity and disperses Golgi structure .
Temporal Effects in Laboratory Settings
AG-1478 shows promising antiproliferative activity in vitro and in vivo . Two stable conformers of AG-1478 with close energy values were located on the potential energy surface through rotation of the single C–N bond of the C–NH–C chain of the drug . Both conformers contribute to the measured UV-Vis absorption spectrum of AG-1478 .
Dosage Effects in Animal Models
When tested with different concentrations, AG-1478 can substantially block EGFR activation in vivo
Transport and Distribution
Preparation Methods
Synthetic Routes and Reaction Conditions
AG-1478 can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with 6,7-dimethoxyquinazoline. The reaction typically involves the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of AG-1478 .
Industrial Production Methods
While specific industrial production methods for AG-1478 are not widely documented, the synthesis process can be scaled up for industrial production by optimizing reaction conditions and using larger reaction vessels. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and yield of AG-1478 production.
Chemical Reactions Analysis
Types of Reactions
AG-1478 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The compound can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: AG-1478 can react with nucleophiles such as amines and thiols under mild conditions to form substituted derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: AG-1478 can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives of AG-1478, while oxidation reactions can produce oxidized quinazoline derivatives .
Scientific Research Applications
AG-1478 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: AG-1478 is used as a tool compound to study the inhibition of EGFR and its downstream signaling pathways.
Biology: The compound is employed in cell biology research to investigate the role of EGFR in cell proliferation, differentiation, and apoptosis.
Medicine: AG-1478 has shown potential in cancer research as an anti-tumor agent due to its ability to inhibit EGFR, which is often overexpressed in various cancers.
Industry: The compound is used in the development of new therapeutic agents and as a reference standard in quality control processes.
Comparison with Similar Compounds
AG-1478 is part of a class of compounds known as tyrosine kinase inhibitors. Similar compounds include:
Gefitinib: An EGFR inhibitor used to treat non-small cell lung cancer.
Erlotinib: Another EGFR inhibitor used in the treatment of various cancers, including non-small cell lung cancer and pancreatic cancer.
Lapatinib: A dual inhibitor of EGFR and HER2, used in the treatment of breast cancer.
Compared to these compounds, AG-1478 is unique in its high selectivity and potency for EGFR inhibition. It has been extensively used in research to understand the role of EGFR in cancer and to develop new therapeutic strategies .
Properties
IUPAC Name |
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNNBHLJANVSQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051447 | |
| Record name | N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153436-53-4, 175178-82-2 | |
| Record name | N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153436-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-1478 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153436534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tyrphostin AG 1478, free base >99% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AG-1478 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUH0SEZ9HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of AG-1478?
A1: AG-1478 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. [, , ] It exhibits significant inhibitory effects on both basal and ligand-stimulated EGFR phosphorylation without altering receptor content, EGF-binding sites, or binding affinity. []
Q2: How does AG-1478 interact with the EGFR?
A2: AG-1478 directly interacts with the EGFR, acting as an open-channel blocker. [] This interaction is independent of its effects on protein tyrosine kinase (PTK) activity, indicating a separate mechanism of action. []
Q3: What are the downstream effects of AG-1478-mediated EGFR inhibition?
A3: AG-1478 effectively inhibits EGFR signaling, leading to:
- Reduced cell proliferation: This effect is consistently observed across various cell lines, including A431, MDA-468, and human glioma cells. [, ]
- Cell cycle arrest: AG-1478 induces a G1 cell cycle arrest in receptor-overexpressing cells, primarily through the upregulation of the cyclin-dependent kinase inhibitor p27. [] This arrest is reversible upon removal of the inhibitor. []
- Inhibition of downstream signaling pathways: AG-1478 suppresses the activation of key downstream pathways such as ERK1/2, Akt, and mTOR, ultimately impacting cell growth and survival. [, , , ]
- Suppression of tumorigenesis: Studies in animal models have shown that AG-1478 can significantly delay tumor formation by inhibiting EGFR signaling and downstream pathways. [, ]
Q4: What is the molecular formula and weight of AG-1478?
A4: The molecular formula of AG-1478 is C17H16ClN3O2, and its molecular weight is 329.78 g/mol. []
Q5: Is there any spectroscopic data available for AG-1478?
A5: Yes, UV-Vis absorption spectra of AG-1478 have been measured in various solutions. [, ] Computational studies using time-dependent density functional theory (TD-DFT) have been conducted to correlate the UV-Vis spectral signatures with the drug's structure, revealing the contributions of different conformers to the overall spectrum. [, , ]
Q6: Are there specific material compatibility requirements for handling and storing AG-1478?
A6: While the provided research does not explicitly mention specific materials, it's generally recommended to handle and store AG-1478 in accordance with standard laboratory practices for small molecule inhibitors. This typically involves using inert materials such as glass or chemically resistant plastics and storing the compound under appropriate conditions (e.g., low temperature, protected from light and moisture).
Q7: Does AG-1478 possess any catalytic properties?
A8: AG-1478 is primarily known for its inhibitory properties against EGFR tyrosine kinase and not for its catalytic activity. Therefore, it's not typically used in catalytic applications. [, ]
Q8: Have computational methods been used to study AG-1478?
A9: Yes, extensive computational studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have been conducted. [, , , ] These studies focused on:
- Conformer analysis: Identifying stable conformers of AG-1478 and their relative energies. [, ]
- UV-Vis spectra simulation: Correlating the experimental UV-Vis spectra with the calculated electronic transitions of different conformers. [, , ]
- Benchmarking DFT functionals: Evaluating the accuracy of various DFT functionals for predicting the optical properties of AG-1478. []
- QSAR model development: Exploring the relationship between the structure of AG-1478 and its biological activity, aiming to design new EGFR inhibitors with improved properties. []
Q9: How do structural modifications of AG-1478 impact its activity?
A10: While the provided research doesn't delve into specific SAR studies, it highlights the importance of the quinazoline scaffold in AG-1478 for its inhibitory activity. [] It suggests that modifications to this scaffold could significantly impact its ability to bind to EGFR and exert its effects. Further research focused on synthesizing and evaluating AG-1478 analogs would be needed to establish a detailed SAR profile.
Q10: Are there any specific formulation strategies mentioned to improve AG-1478's stability, solubility, or bioavailability?
A10: The provided research papers primarily focus on the in vitro and in vivo effects of AG-1478 and do not delve into specific formulation strategies for this compound.
Q11: Is there information regarding AG-1478's compliance with SHE regulations?
A11: The provided research papers predominantly focus on the scientific aspects of AG-1478 and do not cover SHE regulations. It is crucial to consult the relevant safety data sheets (SDS) and regulatory guidelines for up-to-date information on the safe handling, storage, and disposal of AG-1478.
Q12: What in vitro assays have been used to study AG-1478's activity?
A12: Various in vitro assays have been employed to investigate the effects of AG-1478, including:
- Cell proliferation assays: Assessing the impact of AG-1478 on the growth of different cell lines using techniques like MTT assays and colony formation assays. [, , , , ]
- DNA synthesis assays: Measuring the incorporation of radiolabeled thymidine into DNA to evaluate the effect of AG-1478 on cell cycle progression. [, , ]
- Immunoblotting and immunoprecipitation: Analyzing the phosphorylation status of EGFR and downstream signaling molecules (ERK1/2, Akt, etc.) to determine the inhibitory effects of AG-1478 on EGFR signaling. [, , , , , , , , ]
- Receptor binding assays: Investigating the interaction of AG-1478 with EGFR using radioligand binding studies. [, ]
Q13: What in vivo models have been used to study AG-1478?
A13: AG-1478's in vivo activity has been studied in several animal models, primarily rodents:
- Tumor xenograft models: Investigating the effect of AG-1478 on tumor growth and progression in mice implanted with human cancer cell lines, demonstrating its potential as an anti-cancer agent. [, , , ]
- Allergen-induced airway inflammation models: Studying the impact of AG-1478 on airway hyperresponsiveness, inflammation, and remodeling in sensitized rats challenged with allergens like ovalbumin, highlighting its potential in treating asthma. [, , ]
- Models of stress-induced cardiac injury: Assessing the cardioprotective effects of AG-1478 in mice subjected to stress, suggesting its potential in mitigating cardiac damage. []
Q14: What are the known mechanisms of resistance to AG-1478?
A17: While the research provided doesn't explicitly discuss mechanisms of acquired resistance to AG-1478, it suggests a potential role for the INK4a/Arf gene in modulating the response to EGFR inhibitors. [] The presence or absence of INK4a/Arf may influence the downstream signaling response and sensitivity to AG-1478 in glioblastoma cells.
Q15: Is there cross-resistance between AG-1478 and other EGFR inhibitors or classes of anti-cancer drugs?
A15: The provided research doesn't offer insights into cross-resistance patterns between AG-1478 and other EGFR inhibitors. Further investigation is required to understand the potential for cross-resistance and its clinical implications.
Q16: What is the known toxicological profile of AG-1478?
A16: The provided research primarily focuses on the therapeutic potential of AG-1478 and does not provide a comprehensive assessment of its toxicological profile. It's crucial to consult relevant safety data sheets (SDS) and conduct appropriate toxicological studies to determine the potential adverse effects of AG-1478.
Q17: Are there specific drug delivery or targeting strategies mentioned for AG-1478?
A17: The provided research focuses on understanding the mechanisms and effects of AG-1478, without exploring specific drug delivery strategies.
Q18: Has AG-1478 been studied in the context of biomarkers and diagnostics?
A21: While the provided research doesn't explicitly explore the use of AG-1478 in diagnostics, it highlights the potential role of EGFR expression levels as a predictive biomarker for the efficacy of EGFR tyrosine kinase inhibitors. [, ] Cell lines and tumors with higher EGFR expression levels tend to be more sensitive to AG-1478, suggesting that EGFR expression could serve as a potential biomarker for patient stratification in clinical settings.
Q19: What analytical techniques were commonly used in the research on AG-1478?
A19: A range of analytical methods were employed in the studies, including:
- Western Blotting: Widely used to detect and quantify protein levels, particularly the phosphorylation status of EGFR and downstream signaling molecules, to assess the inhibitory effects of AG-1478. [, , , , , , , , ]
- Immunoprecipitation: Employed to investigate protein-protein interactions, such as the association of EGFR with adaptor proteins like Shc and Grb2 upon AG-1478 treatment. [, ]
- Immunofluorescence Microscopy: Used to visualize the cellular localization of proteins, such as EGFR, F-actin, E-cadherin, and β-catenin, to understand the effects of AG-1478 on cellular morphology and protein trafficking. [, ]
- RT-PCR: Utilized to measure mRNA expression levels of genes involved in EGFR signaling and downstream pathways, providing insights into the transcriptional effects of AG-1478. []
- Enzyme-linked immunosorbent assay (ELISA): Used to quantify the levels of specific proteins secreted by cells, such as IL-6, to assess the impact of AG-1478 on cytokine production. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


